molecular formula C32H31ClN2O4 B11432675 4-(3-chlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

4-(3-chlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11432675
M. Wt: 543.0 g/mol
InChI Key: KZLPNLQWWXMICX-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, such as chlorophenyl, dimethoxyphenyl, and carboxamide, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an amine in the presence of a catalyst. The reaction conditions often include refluxing in ethanol or methanol, with the addition of a base such as piperidine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the Hantzsch reaction for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the carbonyl group in the hexahydroquinoline ring can yield alcohol derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

4-(3-chlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation or cancer.

Comparison with Similar Compounds

Similar Compounds

    4-(3-chlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide: Lacks the N-(4-methylphenyl) group.

    4-(3-chlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-N-phenyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide: Lacks the methyl group on the phenyl ring.

Uniqueness

The unique combination of functional groups in 4-(3-chlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide contributes to its distinct chemical properties and biological activities. The presence of the N-(4-methylphenyl) group, in particular, may enhance its binding affinity to specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C32H31ClN2O4

Molecular Weight

543.0 g/mol

IUPAC Name

4-(3-chlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C32H31ClN2O4/c1-18-8-11-24(12-9-18)35-32(37)29-19(2)34-25-15-22(20-10-13-27(38-3)28(17-20)39-4)16-26(36)31(25)30(29)21-6-5-7-23(33)14-21/h5-14,17,22,30,34H,15-16H2,1-4H3,(H,35,37)

InChI Key

KZLPNLQWWXMICX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)Cl)C(=O)CC(C3)C5=CC(=C(C=C5)OC)OC)C

Origin of Product

United States

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